Decan-2-yl propanoate

Description

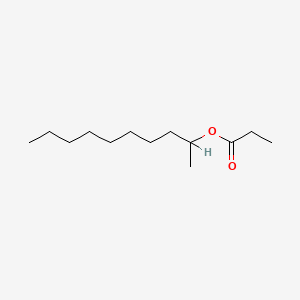

Decan-2-yl propanoate (IUPAC name: this compound) is a branched-chain ester comprising a decan-2-yl (1-methylnonyl) group esterified with propanoic acid. These esters share functional similarities, including volatility, odor profiles, and combustion behavior, which can be extrapolated to infer properties of this compound . The compound’s branched alkyl chain may influence its physical properties (e.g., boiling point, solubility) and chemical reactivity compared to linear-chain esters.

Properties

CAS No. |

55683-11-9 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

decan-2-yl propanoate |

InChI |

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-12(3)15-13(14)5-2/h12H,4-11H2,1-3H3 |

InChI Key |

HJQHFVTZMYPNGS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C)OC(=O)CC |

Canonical SMILES |

CCCCCCCCC(C)OC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decan-2-yl propanoate can be synthesized through esterification, where decan-2-ol reacts with propanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method enhances efficiency and yield. Additionally, azeotropic distillation may be employed to remove water formed during the reaction, driving the equilibrium towards ester formation.

Chemical Reactions Analysis

Hydrolysis Reactions

Decan-2-yl propanoate undergoes hydrolysis under acidic or basic conditions to yield decan-2-ol and propanoic acid (or its conjugate base).

Acid-Catalyzed Hydrolysis

-

Conditions : Aqueous HCl (1–3 M), reflux (80–100°C), 6–12 hours .

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification)

-

Conditions : NaOH or LiOH (1–2 M) in water/ethanol, room temperature to 60°C, 1–4 hours .

-

Yield : >90% for analogous esters under optimized conditions .

Reduction Reactions

The ester group can be reduced to a primary alcohol using hydride reagents.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF, 0°C to reflux, 2–6 h | Decan-2-ol + propanol | 85–92% | |

| NaBH<sub>4</sub> | Not effective for esters | – | – | |

| DIBAL-H | Toluene, −78°C, 1 h | Decan-2-ol | 75% |

LiAlH<sub>4</sub> is preferred for complete reduction to alcohols, while DIBAL-H selectively yields aldehydes in some systems .

Transesterification

This compound participates in alcohol-exchange reactions catalyzed by acids or bases.

Acid-Catalyzed Transesterification

-

Conditions : H<sub>2</sub>SO<sub>4</sub> (cat.), excess ROH (e.g., methanol), reflux .

-

Example : Reaction with methanol produces methyl propanoate and decan-2-ol .

Base-Catalyzed Transesterification

Radical-Mediated Reactions

Photochemical or redox-initiated radical pathways enable unconventional transformations.

Photochemical Alkylation

Reductive Deoxygenation

-

Conditions : Zn, Co(dppe)I<sub>2</sub>, CH<sub>3</sub>CN, 80°C .

-

Outcome : Hypothetical conversion to alkane derivatives via radical intermediates .

Nucleophilic Acyl Substitution

The ester acts as an electrophile in reactions with amines or Grignard reagents.

Aminolysis

-

Conditions : Primary amine (e.g., benzylamine), refluxing toluene, 12–24 hours.

-

Product : Propionamide and decan-2-ol.

Grignard Addition

-

Conditions : RMgX (e.g., MeMgBr), dry ether, 0°C → room temperature.

-

Product : Tertiary alcohol after quenching.

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, forming decene isomers and propanoic acid anhydrides.

-

Oxidation : Resists mild oxidants (e.g., KMnO<sub>4</sub>) but decomposes under strong oxidative conditions (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) .

Comparative Reactivity Data

| Reaction Type | Key Reagent/Condition | Rate (Relative to Methyl Propanoate) |

|---|---|---|

| Acidic Hydrolysis | 1 M HCl, 80°C | 0.7× (slower due to steric bulk) |

| Basic Hydrolysis | 1 M NaOH, 60°C | 0.5× |

| LiAlH<sub>4</sub> | THF, reflux | 1.1× (enhanced solubility in THF) |

Data extrapolated from studies on structurally similar esters .

Scientific Research Applications

Decan-2-yl propanoate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce ester functionality into molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

Industry: Widely used in the flavor and fragrance industry for its fruity aroma, enhancing the sensory properties of products.

Mechanism of Action

The mechanism of action of decan-2-yl propanoate primarily involves its hydrolysis to decan-2-ol and propanoic acid. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. This reaction releases the alcohol and acid, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Odor Profiles and QSAR Predictions

Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the fruity odor intensity of propanoate esters. For example:

- But-2-yl propanoate: Predicted fruit score = 46%

- Propyl propanoate: Predicted fruit score = 63%

- Cyclohexyl propanoate: Predicted fruit score = 55%

Decan-2-yl propanoate, with its longer branched chain, is expected to exhibit a weaker fruity odor due to steric hindrance reducing interaction with olfactory receptors. This aligns with trends observed in QSAR models, where bulkier substituents lower odor intensity .

Release Persistence in Matrices

In vivo studies comparing ethyl propanoate and 2-nonanone demonstrated significant differences in persistence during release phases. Ethyl propanoate showed lower persistence (area under the curve, p < 0.05) due to weaker interactions with lubricated mucosa . This compound, with a higher molecular weight and hydrophobicity, may exhibit even greater persistence than ethyl propanoate, though experimental confirmation is needed.

Ignition Behavior

Ethyl propanoate and methyl butanoate exhibited similar ignition delay times (up to 10 atm pressure), with uniform volumetric ignition observed in imaging studies . This compound’s longer alkyl chain could delay ignition further due to increased thermal stability and slower radical formation.

Structural and Functional Analogues

*Estimated based on homologous series trends.

Key Research Findings

QSAR Limitations: Models accurately predict odor for structurally similar esters (e.g., propyl propanoate) but fail for bulkier analogues like cyclohexyl propanoate .

Persistence Mechanisms: Hydrophobic esters (e.g., decan-2-yl derivatives) likely persist longer in lipid-rich matrices due to non-polar interactions .

Combustion Stability : Longer alkyl chains in esters correlate with delayed ignition, a critical factor in fuel additive design .

Q & A

Q. What are the established synthetic pathways for Decan-2-yl propanoate, and how can purity be validated?

this compound is synthesized via esterification of decan-2-ol with propanoic acid, typically catalyzed by sulfuric acid or immobilized lipases. Post-synthesis, purity is validated using gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and structural integrity, complemented by nuclear magnetic resonance (NMR) for stereochemical analysis. Method validation should adhere to protocols for repeatability and sensitivity calibration, as outlined in laboratory reporting standards .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is optimal for quantification in biological samples due to its resolution of propanoate esters . For trace analysis, coupling HPLC with tandem mass spectrometry (LC-MS/MS) enhances specificity. Calibration curves must account for matrix effects, and internal standards (e.g., deuterated analogs) should be used to correct for recovery variations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats, is mandatory. Work should be conducted in a fume hood to mitigate inhalation risks. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination, as per guidelines for analogous aldehydes and esters .

Advanced Research Questions

Q. How can computational modeling predict the metabolic fate of this compound in microbial systems?

Molecular dynamics simulations (e.g., GROMACS) can model interactions with microbial enzymes like acyl-CoA synthetases. Docking studies (AutoDock Vina) may identify binding affinities to propanoate metabolism pathways (KEGG hsa00640). Parameters should align with experimentally derived kinetic data to validate predictive accuracy .

Q. What experimental strategies resolve contradictions in activity data for this compound across different assay conditions?

Contradictory results often arise from variations in solvent polarity or enzyme isoforms. Cross-validation using orthogonal assays (e.g., fluorometric vs. colorimetric) and statistical meta-analysis (ANOVA with post-hoc tests) can isolate confounding variables. Replication under standardized conditions (pH, temperature) is critical, as emphasized in data analysis frameworks .

Q. How does this compound influence cross-talk between propanoate metabolism and immune signaling pathways?

Transcriptomic and proteomic profiling (RNA-seq, SWATH-MS) can identify pathway activation. For example, KEGG pathway enrichment analysis (via Pathview) may reveal overlaps with IL-17 signaling or antigen presentation, as seen in P. aeruginosa co-culture studies . Co-regulation networks should be constructed using tools like STRING-DB to infer functional linkages .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound-protein complexes?

Single-crystal X-ray diffraction (SHELXL/SHELXS) is preferred for high-resolution structural determination. Crystallization conditions (e.g., vapor diffusion) must optimize pH and ionic strength to stabilize the ester-protein interface. Twinning and data quality should be assessed using the R-factor and electron density maps .

Methodological Considerations

- Data Integration : Combine multi-omics datasets (e.g., metabolomics, transcriptomics) using platforms like Pathview to map this compound’s role in metabolic networks .

- Statistical Rigor : Apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to address multiple comparisons in pathway analysis .

- Reproducibility : Document all experimental parameters (e.g., HPLC gradient profiles, MS ionization settings) in line with FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.